7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

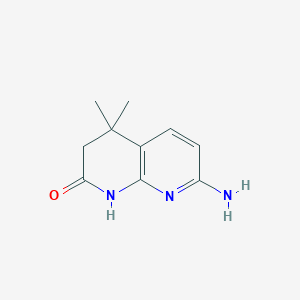

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS: 618446-06-3) is a heterocyclic compound with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . The structure features a partially saturated 1,8-naphthyridine core with a ketone group at position 2, an amino group at position 7, and two methyl groups at position 4 (Figure 1). Its topological polar surface area (PSA) is 42 Ų, and it has 1 hydrogen bond donor and 2 hydrogen bond acceptors, suggesting moderate solubility in polar solvents . The compound is stored at room temperature under inert gas and protected from light to ensure stability .

Properties

IUPAC Name |

7-amino-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)5-8(14)13-9-6(10)3-4-7(11)12-9/h3-4H,5H2,1-2H3,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJIYFWDVBGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS No: 618446-06-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13N3O

- Molecular Weight : 191.23 g/mol

- CAS Number : 618446-06-3

Mechanisms of Biological Activity

The biological activity of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antiparasitic Effects : Studies have demonstrated that the compound possesses antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for this activity range from 10 to 60 nM, indicating potent effects on multiple stages of the parasite's life cycle .

- Anticancer Potential : Preliminary findings suggest that 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may act as a synthetic lethal agent in cancer cells. It has been observed to inhibit specific deubiquitinase complexes involved in cancer cell survival pathways .

Table 1: Summary of Biological Activities

Detailed Findings

- Antiplasmodial Activity : In vitro studies revealed that the compound significantly inhibited the growth of P. falciparum, demonstrating efficacy across different strains and life stages of the parasite. The mechanism appears to involve targeting the Na+-efflux ATPase ATP4, leading to increased intracellular sodium levels .

- Anticancer Mechanism : Recent research highlights its potential in targeting the USP1-UAF1 deubiquitinase complex, which is crucial for cancer cell proliferation. This inhibition may enhance the effectiveness of existing chemotherapeutics by overcoming resistance mechanisms in tumors .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is C10H13N3O, with a molecular weight of 191.23 g/mol. The compound features a naphthyridine core structure, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of naphthyridines, including 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. For instance:

- Inhibition of Mycobacterium tuberculosis : Compounds based on naphthyridine structures have shown significant efficacy against multidrug-resistant strains of M. tuberculosis. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics like gepotidacin .

- Broad-spectrum Antibacterial Activity : The compound has been evaluated for its activity against various Gram-positive and Gram-negative bacteria. In vitro assays indicated that modifications to the naphthyridine structure can enhance binding affinity to bacterial DNA gyrase, a key target for antibiotic action .

Potential as Drug Candidates

Molecular docking studies have suggested that 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives can effectively bind to human serotonin transporters and protein kinases. This binding capability indicates potential uses in treating psychiatric disorders and certain cancers .

Multicomponent Reactions

The compound has been utilized in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simpler precursors. These reactions are advantageous for creating libraries of compounds for pharmaceutical screening .

Case Study 1: Antibacterial Efficacy

A study published in Nature demonstrated the effectiveness of 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in inhibiting the growth of resistant bacterial strains. The research utilized molecular dynamics simulations to confirm binding interactions with bacterial targets .

Case Study 2: Synthesis Optimization

Research conducted on the optimization of synthetic routes for naphthyridine derivatives revealed that using choline hydroxide as a catalyst improved reaction efficiency and yield. This study emphasized the importance of solvent choice and catalyst selection in organic synthesis .

Comparison with Similar Compounds

Key Observations :

Comparative Examples

Target Compound

Limited direct biological data are available, but its structural analogs exhibit:

Q & A

Q. What are the common synthetic routes for 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one?

Q. How is structural characterization performed for this compound?

Characterization relies on multinuclear NMR, IR, and mass spectrometry :

- ¹H/¹³C NMR : Diagnostic peaks include δ 1.98–2.58 ppm (CH₃ groups), 5.32–8.57 ppm (aromatic protons), and 160–180 ppm (carbonyl carbons) .

- IR : Stretching vibrations at 3210 cm⁻¹ (OH/NH) and 1560–1596 cm⁻¹ (C=N/C=C) confirm the naphthyridinone scaffold .

- MS : Molecular ion peaks (e.g., m/z 426 for cytotoxic derivatives) align with theoretical molecular weights .

Advanced Research Questions

Q. How to optimize microwave-assisted synthesis conditions for improved regioselectivity?

Optimization involves:

- Temperature modulation : Higher temperatures (220–250°C) accelerate cyclization but may degrade thermally sensitive substituents .

- Solvent screening : Chlorobenzene outperforms DMF or toluene in dielectric heating efficiency .

- Substituent effects : Electron-withdrawing groups (e.g., NO₂) on aryl halides enhance Sonogashira coupling rates but may sterically hinder IEDDA reactions .

Key Consideration: Use design of experiments (DoE) to balance time, temperature, and solvent polarity, minimizing side products like dehalogenated byproducts .

Q. How to resolve contradictory data in biological activity studies (e.g., antiviral vs. cytotoxic effects)?

Contradictions arise from assay-specific variables and substituent-dependent activity :

- Case Study 1 : A 7-amino derivative showed HIV RNase H inhibition (IC₅₀ = 0.045 μM) but cytotoxicity (CC₅₀ = 3.3 μM) due to off-target kinase interactions .

- Case Study 2 : 4-Phenyl-substituted analogs exhibited anticancer activity (IC₅₀ = 0.19 μM in MCF7 cells) but no antiviral effects, highlighting substituent-driven selectivity . Methodological Solution:

- Perform counter-screening against related enzymes (e.g., polymerases, kinases) .

- Use molecular docking to predict binding modes and rationalize selectivity (e.g., hydrophobic pockets favoring aryl groups) .

Q. What methodological approaches enable selective modification of the naphthyridine core?

Position-specific functionalization strategies :

- C-5 modification : Introduce aryl groups via Sonogashira coupling before IEDDA cyclization .

- C-7 amination : Direct nitration (HNO₃/H₂SO₄) followed by reduction yields 7-amino derivatives, critical for RNase H inhibition .

- C-4 alkylation : Use aliphatic acyl chlorides to install methyl or ethyl groups, enhancing solubility for supramolecular applications .

Table 2: Substituent Effects on Biological Activity

| Position | Substituent | Activity (IC₅₀) | Application | Reference |

|---|---|---|---|---|

| C-7 | NH₂ | 0.045 μM (HIV RNase H) | Antiviral | |

| C-4 | CH₃ | 0.19 μM (MCF7 cells) | Anticancer | |

| C-5 | 4-NO₂-C₆H₄ | >10 μM (p38 MAPK) | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.